3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole derivatives have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. A classic laboratory organic synthesis for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction .Molecular Structure Analysis
The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole-based compounds are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc .Physical and Chemical Properties Analysis
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25(23(28)24-17-9-3-2-4-10-17)15-18(27)16-26-21-13-7-5-11-19(21)20-12-6-8-14-22(20)26/h5-8,11-14,17-18,27H,2-4,9-10,15-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYTESFRVCPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.